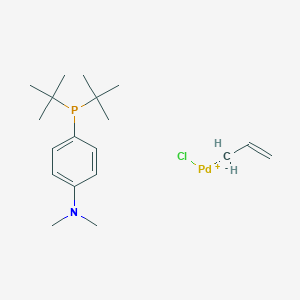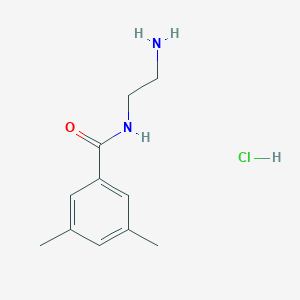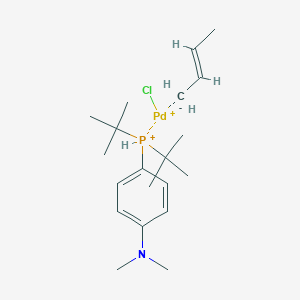
PdCl(crotyl)Amphos
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PdCl(crotyl)Amphos is a chemical compound that is part of the Thermo Scientific Chemicals brand product line . It was originally part of the Alfa Aesar product portfolio .
Molecular Structure Analysis
The molecular formula of this compound is C20H36ClNPPd+ . The exact mass is 462.13087 g/mol . The structure is stabilized through a unique bonding motif, in which the YPhos ligands bind to the metal through the adjacent phosphine and ylidic carbon site .Chemical Reactions Analysis
PdCl2 complexes, such as this compound, serve as highly efficient precatalysts for a series of C–C and C–X coupling reactions . Despite their simplicity, they can compete with the efficiency of more complex and less stable precatalysts .Aplicaciones Científicas De Investigación
Diastereoselective Carbonyl Allylation
Allylic carbonates, such as those derived from crotyl groups, have been found to exhibit superior activity in carbonyl allylation when catalyzed by specific palladium complexes, demonstrating significant diastereoselectivity. This selectivity is crucial for synthesizing complex organic molecules with defined stereochemistry, which is essential for their biological activity and properties. (Y. Masuyama, K. Otake, Y. Kurusu, 1988).
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions using crotyl/allyltrifluoroborates with aroyl chlorides have been developed to achieve regioselectivity. These reactions provide a method for forming carbon-carbon bonds, a foundational aspect of organic synthesis, under microwave irradiation, thus highlighting the versatility of palladium catalysis in facilitating efficient and selective organic transformations. (Mohammad Al-Masum, Kwei-Yu Liu, 2011).
Amination of Aryl Chlorides
The preparation of well-defined palladium precatalysts, including those with crotyl ligands, has been reported to significantly enhance the efficiency of the Buchwald–Hartwig amination reaction. This process is vital for constructing carbon-nitrogen bonds, essential for pharmaceuticals and agrochemicals, showcasing the ability of palladium catalysis to facilitate reactions involving a wide range of substrates, including unactivated and sterically hindered ones. (Anthony Chartoire et al., 2011).
Copper-Free Sonogashira Couplings
Palladium precatalysts with crotyl ligands have been identified to promote room-temperature, copper-free Sonogashira couplings of aryl bromides and alkynes. This highlights the potential of palladium-catalyzed processes in organic synthesis, particularly in developing methods that reduce reliance on copper, which can be detrimental in certain contexts. Such advancements demonstrate the ongoing evolution of catalytic systems towards more sustainable and efficient methodologies. (Katherine Pohida et al., 2018).
Mecanismo De Acción
Direcciones Futuras
The use of well-defined palladium(II) complexes as precatalysts for C–X cross-coupling reactions has improved the use of palladium catalysts in organic synthesis, including large-scale processes . Future research may focus on developing more efficient and stable precatalysts for various chemical reactions .
Propiedades
IUPAC Name |
(E)-but-2-ene;chloropalladium(1+);ditert-butyl-[4-(dimethylamino)phenyl]phosphanium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28NP.C4H7.ClH.Pd/c1-15(2,3)18(16(4,5)6)14-11-9-13(10-12-14)17(7)8;1-3-4-2;;/h9-12H,1-8H3;3-4H,1H2,2H3;1H;/q;-1;;+2/b;4-3+;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQSTGRGIHOSGZ-NXZCPFRHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C[CH2-].CC(C)(C)[PH+](C1=CC=C(C=C1)N(C)C)C(C)(C)C.Cl[Pd+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/[CH2-].CC(C)(C)[PH+](C1=CC=C(C=C1)N(C)C)C(C)(C)C.Cl[Pd+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36ClNPPd+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethyl 7-chloro-2-methyl-thiazolo[5,4-b]pyridine-6-carboxylate](/img/structure/B6301758.png)
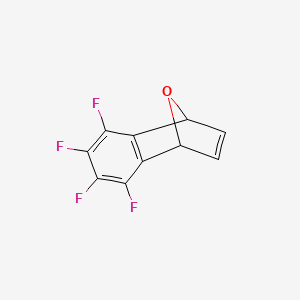
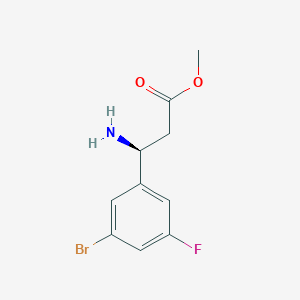
![[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene]silver;difluoromethane](/img/structure/B6301771.png)
![N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-N'-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]thiourea, 98%, (99% ee)](/img/structure/B6301776.png)

